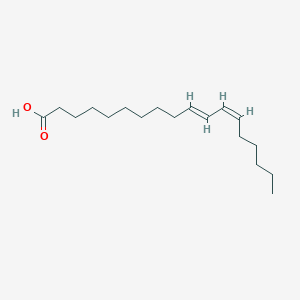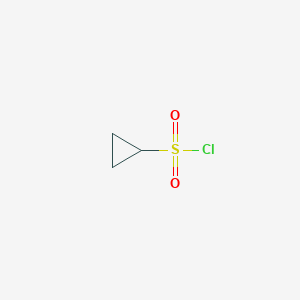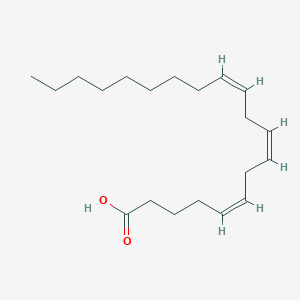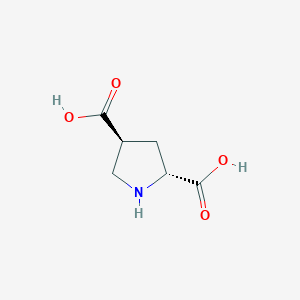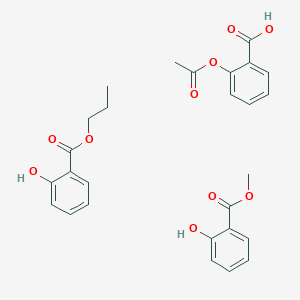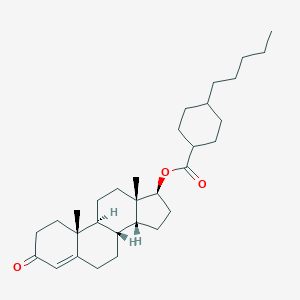
Tnpcc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tnpcc, also known as 2,4,6-trinitrophenyl chloride, is a chemical compound that has been extensively used in scientific research. It is a derivative of phenol and is commonly used as a reagent in organic chemistry. Tnpcc is widely used in the synthesis of peptides, proteins, and other organic compounds.
Mechanism Of Action
The mechanism of action of Tnpcc involves the reaction of the reagent with the amino group of lysine and the N-terminus of peptides and proteins. The reaction results in the formation of a stable TNP derivative, which can be detected and quantified by spectrophotometry or chromatography.
Biochemical And Physiological Effects
Tnpcc does not have any known biochemical or physiological effects on living organisms. It is a chemical reagent that is used for the selective modification of amino acids in peptides and proteins.
Advantages And Limitations For Lab Experiments
Tnpcc has several advantages for lab experiments. It is a highly selective reagent that reacts specifically with the amino group of lysine and the N-terminus of peptides and proteins. This selectivity allows for the precise modification and detection of peptides and proteins. Tnpcc is also a stable reagent that can be stored for extended periods without degradation.
However, Tnpcc also has some limitations for lab experiments. It is a toxic and hazardous chemical that requires careful handling and disposal. Tnpcc can also react with other amino acids in peptides and proteins, which can result in the formation of unwanted derivatives.
Future Directions
For the use of Tnpcc in scientific research include the synthesis of modified peptides and proteins and the development of new detection methods.
Synthesis Methods
Tnpcc is synthesized by the reaction of phenol with nitric acid and hydrochloric acid. The reaction yields a yellow crystalline solid, which is then purified by recrystallization.
Scientific Research Applications
Tnpcc has been extensively used in scientific research for the synthesis of peptides and proteins. It is commonly used as a reagent for the selective modification of amino acids in peptides and proteins. Tnpcc reacts specifically with the amino group of lysine and the N-terminus of peptides and proteins. This reaction results in the formation of a stable trinitrophenyl (TNP) derivative, which can be used for the detection and quantification of peptides and proteins.
properties
CAS RN |
130464-79-8 |
|---|---|
Product Name |
Tnpcc |
Molecular Formula |
C31H48O3 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14R,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C31H48O3/c1-4-5-6-7-21-8-10-22(11-9-21)29(33)34-28-15-14-26-25-13-12-23-20-24(32)16-18-30(23,2)27(25)17-19-31(26,28)3/h20-22,25-28H,4-19H2,1-3H3/t21?,22?,25-,26+,27-,28-,30-,31-/m0/s1 |
InChI Key |
YEJKQRVAFMEOKN-QPUCLBINSA-N |
Isomeric SMILES |
CCCCCC1CCC(CC1)C(=O)O[C@H]2CC[C@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
SMILES |
CCCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
synonyms |
testosterone-4-n-pentylcyclohexyl carboxylate testosterone-4-n-pentylcyclohexyl carboxylate, (17beta)-isomer TNPCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



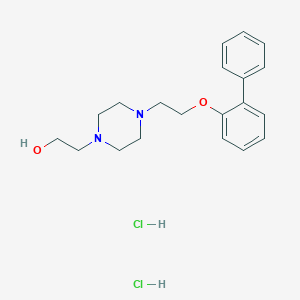
![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)
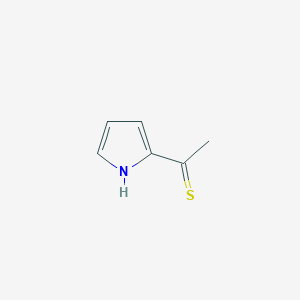
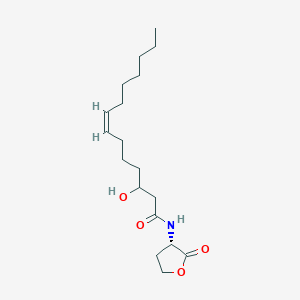
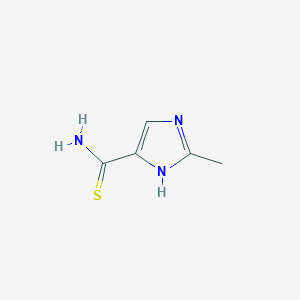
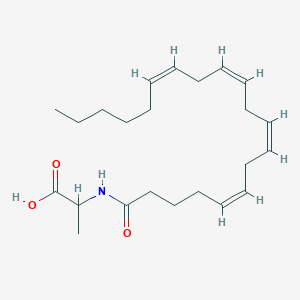
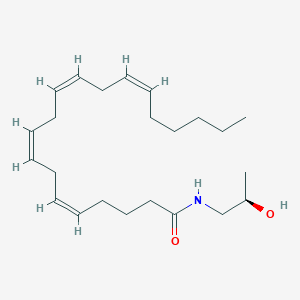
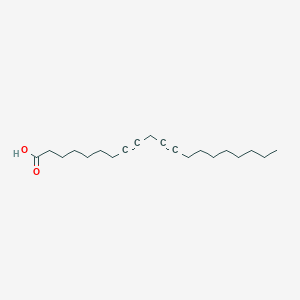
![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)
